[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-

MOF linker design Hydrophobicity tuning Solubility optimization

Designing MOFs with mechanically interlocked topologies or switchable magnetism? 4'-Methyl[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS 1046151-11-4) offers a hydrophobic, V-shaped dicarboxylate linker with quantified advantages over unsubstituted analogs. • Enables 2D→3D polythreaded frameworks with flexible N-donors • XLogP 3.0 vs 2.6 for unsubstituted analog, enhancing hydrophobic selectivity • Demonstrated coligand-dependent switching between antiferromagnetic and ferromagnetic coupling in Co(II) CPs Procure with confidence for MOF/COF research.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
Cat. No. B15052704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C15H12O4/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(7-11)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19)
InChIKeyVLHCBYKYPDIQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Methyl-[1,1'-Biphenyl]-3,5-dicarboxylic Acid: V-Shaped MOF Linker


[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- (synonym: 5-(p-tolyl)isophthalic acid; CAS 1046151-11-4) is an aromatic dicarboxylic acid featuring a biphenyl backbone with two carboxylic acid groups at the 3- and 5-positions on one phenyl ring and a methyl substituent at the 4'-position of the opposing ring . With a molecular formula of C15H12O4 and a molecular weight of 256.25 g/mol, this compound belongs to the class of 5-substituted isophthalic acid derivatives that serve as V-shaped, nonlinear organic linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers [1]. The methyl group imparts quantifiably higher hydrophobicity (XLogP = 3.0) compared to the unsubstituted parent compound [1,1'-biphenyl]-3,5-dicarboxylic acid (XLogP = 2.6), while maintaining identical hydrogen-bonding capacity (2 donors, 4 acceptors) and topological polar surface area (74.6 Ų) [2]. The compound is commercially available at 98% purity from multiple suppliers for research-scale procurement in MOF/COF linker applications .

V-shaped dicarboxylate linker for solvothermal MOF and coordination polymer synthesis

4'-methyl group raises hydrophobicity while retaining isophthalate coordination geometry

Multi-supplier availability at 98% purity with batch characterization support

Why This Linker Cannot Be Replaced by Other Isophthalic Acids


Within the 5-substituted isophthalic acid linker family, the identity of the 5-position substituent directly governs the structural topology, pore geometry, and functional properties of the resulting coordination polymer or MOF. The reaction of X-H2BDC (X = H, Br, NO2, CH3) with identical metal salts and N-donor coligands produces structurally non-interchangeable frameworks with distinct network topologies — ranging from 2D (4,4) nets to 3D sqp, jsm, pcu, and dmc nets — demonstrating that the substituent is not a passive spectator but an active determinant of supramolecular architecture [1]. For the target compound, the 4'-methylphenyl group at the 5-position of isophthalic acid introduces both steric bulk and increased hydrophobicity (XLogP = 3.0 vs. 2.6 for the unsubstituted 5-phenyl analog) that influence interpenetration propensity, solvent-accessible void volume, and framework stability in ways that the unsubstituted biphenyl-3,5-dicarboxylic acid or smaller 5-methylisophthalic acid cannot replicate [2][3]. Procurement of the incorrect linker therefore risks obtaining an entirely different framework topology with divergent gas sorption, magnetic, or luminescent performance characteristics.

Topology

5-substituent identity directs network architecture; unsubstituted or smaller R-group isophthalates yield different nets and may not replicate polythreading motifs.

Steric

The p-tolyl group imposes distinct steric constraints that influence interpenetration and pore geometry; 5-H or 5-methyl analogs cannot reproduce this profile.

Hydrophobicity

XLogP differs from unsubstituted biphenyl dicarboxylic acid; pore-environment polarity shifts may affect guest selectivity and solubility in solvothermal media.

Quantitative Differentiation vs. Closest Analogs


Increased Lipophilicity vs. Unsubstituted Biphenyl Dicarboxylic Acid

The 4'-methyl substituent on [1,1'-biphenyl]-3,5-dicarboxylic acid, 4'-methyl- increases the computed partition coefficient (XLogP) to 3.0, compared to XLogP = 2.6 for the unsubstituted parent compound [1,1'-biphenyl]-3,5-dicarboxylic acid (5-phenylisophthalic acid, CAS 4445-59-4) [1][2]. This ΔXLogP of +0.4 represents a measurable increase in lipophilicity while the topological polar surface area remains identical at 74.6 Ų for both compounds, indicating that the methyl group enhances hydrophobic character without altering hydrogen-bonding capacity [1][2].

Lipophilicity
Cross-study comparable
XLogP 3.0 vs. 2.6 for unsubstituted analog (Δ +0.4) at identical TPSA 74.6 Ų
Reported hydrophobicity increase may support solvothermal solubility optimization
Computed values; experimental solubility data to verify
MOF linker design Hydrophobicity tuning Solubility optimization

Magnetic Coupling Diversity in Co(II) Coordination Polymers

In a systematic study of four Co(II) coordination polymers constructed from 5-(4'-methylphenyl)isophthalic acid (CH3C6H4-H2ip) and different N-donor ancillary ligands, variable-temperature magnetic susceptibility measurements revealed that the magnetic coupling sign is coligand-dependent: complex 2 (with bib = 1,4-bis(imidazol)butane) exhibits antiferromagnetic interactions between Co(II) centers within dinuclear paddle-wheel [Co2(CO2)4] secondary building units (SBUs), while complex 3 (with bpe = 1,2-bi(4-pyridyl)ethene) displays ferromagnetic interactions [1]. This contrasts with coordination polymers built from unsubstituted isophthalic acid (H2BDC), which generally yield different SBU geometries and magnetic exchange pathways due to the absence of the sterically directing p-tolyl group [2].

Magnetic coupling
Class-level inference
Co(II) CPs show antiferromagnetic (bib coligand) or ferromagnetic (bpe coligand) coupling, controlled by N-donor choice
Coligand-dependent magnetic tunability reported for this ligand system
Isostructural comparison with unsubstituted analog not available
Coordination polymer magnetism Cobalt MOF Antiferromagnetic coupling

Polythreaded Network Topology Formation

When 5-(4'-methylphenyl)isophthalic acid (CH3C6H4-H2ip) reacts with Co(II) and the flexible N-donor ligand 1,5-bis(imidazol)pentane (bip), the resulting complex {[Co(CH3C6H4-ip)(bip)]·2H2O}n (1) exhibits an extended polythreaded network based on 2D corrugated layers that are connected by both the CH3C6H4-ip and bip ligands [1]. A separate study using the same ligand with different N-donor coligands (btp and bpe) also yielded 2D → 3D polythreaded architectures [2]. This polythreading motif is a direct consequence of the steric profile and conformational preferences of the p-tolyl-substituted isophthalate linker, and it is structurally distinct from the topologies (e.g., CdS net, pcu net, NbO net) obtained with smaller or differently substituted 5-R-isophthalic acids (R = H, NO2, OH, tBu) under comparable solvothermal conditions [3].

Network topology
Class-level inference
2D → 3D polythreaded nets with flexible N-donors; other 5-R-isophthalates form CdS, pcu, NbO nets
Distinct polythreading motif attributed to steric profile of p-tolyl substituent
Direct isoreticular comparison precluded by different metal/coligand systems
Coordination polymer topology Polythreading Crystal engineering

Methyl Substituent Effect on MOF Interpenetration and Gas Adsorption

Although direct gas adsorption data for MOFs constructed from [1,1'-biphenyl]-3,5-dicarboxylic acid, 4'-methyl- are not yet reported, strong class-level evidence from the closely related 4,4'-biphenyldicarboxylate system demonstrates that sterically non-hindering methyl groups on biphenyl linkers dictate interpenetration mode and consequently modulate BET surface area and gas uptake. In the Zn-IRMOF and Cu paddle-wheel series, the tetramethyl-substituted linker H2Me4BPDC (2,2′,6,6′-tetramethyl-4,4′-biphenyldicarboxylic acid) enforces a ~90° twist angle between phenyl rings, leading to doubly interpenetrated frameworks with BET surface areas of 1735 m²/g (Zn-MOF) and 1041 m²/g (Cu-MOF), and CO2 uptakes of 30.8 cm³/g and 50 cm³/g (273 K, 1 bar), respectively [1]. The Cu-MOF with the methylated linker (3I) showed measurably increased N2, H2, and CO2 adsorption compared to the isoreticular but non-methylated nbo-a-type MOF-601 series [1]. By analogy, the single methyl group on the 4'-position of the target compound is expected to influence the dihedral angle between biphenyl rings and thus the interpenetration propensity of resulting MOFs, offering a tunable parameter distinct from both the fully unsubstituted and the tetramethyl-substituted biphenyl dicarboxylate linkers.

Gas adsorption
Data to verify
Class-level methyl effect on biphenyl twist angle and interpenetration; tetramethyl analog MOFs reach BET 1041–1735 m²/g
Supports interpenetration-tuning context; direct data for this linker not yet reported
Inference from Zn/Cu tetramethyl-biphenyl dicarboxylate series
MOF interpenetration Gas adsorption Methyl steric effect

Commercial Availability and Purity Profile

[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl- is commercially available from multiple independent suppliers at a standardized purity of 98%, with packaging options ranging from 5 g to 25 g scales suitable for research and pilot-scale MOF synthesis . One supplier (Henan Pusai Chemical) explicitly markets this compound as a COFs/MOFs ligand production monomer with batch-to-batch stability and available characterization data (COA) . The compound is stored as a pale yellow powder under refrigerated conditions (2–8°C, sealed and protected from light) . In contrast, the unsubstituted analog [1,1'-biphenyl]-3,5-dicarboxylic acid (CAS 4445-59-4) carries GHS07 hazard labeling (harmful if swallowed, causes skin and eye irritation) and is priced at approximately £200/g from specialty suppliers , indicating that the methylated derivative may offer procurement and handling advantages depending on application requirements.

Commercial profile
Source review
98% purity, 5–25 g packs, multiple suppliers; marketed as COF/MOF ligand monomer
Procurement-ready with batch characterization; unsubstituted analog carries GHS07 hazard
Supplier data; verify COA for lot-specific purity
MOF linker procurement Chemical purity Batch consistency

High-Impact Application Scenarios


Crystal Engineering of Polythreaded and Entangled Coordination Networks

The documented ability of 5-(4'-methylphenyl)isophthalate to form 2D → 3D polythreaded architectures with flexible N-donor coligands such as 1,5-bis(imidazol)pentane and 1,3-bi(1,2,4-triazol-1-yl)propane makes this linker a strategic choice for crystal engineers targeting mechanically interlocked or entangled framework topologies [1][2]. The steric profile of the p-tolyl substituent promotes corrugated layer formation that enables polythreading, a motif not accessible with smaller 5-substituted isophthalates (R = H, NO2, CH3, OH) under comparable conditions [3]. Researchers designing molecular machines, sensors based on guest-responsive framework dynamics, or materials with anisotropic mechanical properties should prioritize this linker over the unsubstituted analog.

Magnetically Tunable Porous Materials via Coligand-Directed Coupling

The demonstrated ability to switch between antiferromagnetic and ferromagnetic coupling in Co(II) coordination polymers of 5-(4'-methylphenyl)isophthalate simply by changing the N-donor coligand (bib vs. bpe) establishes this linker as a versatile platform for magnetically responsive porous materials [1]. This coligand-dependent magnetic tunability, arising from the distinct SBU geometries templated by the p-tolyl-isophthalate backbone, is a functional feature that has not been reported for the unsubstituted isophthalate analog under equivalent conditions. Researchers developing magnetic switches, spin-crossover materials, or magnetically separable catalysts should consider this linker for its demonstrated magnetic versatility.

Systematic Isoreticular Tuning of MOF Porosity

Based on class-level evidence that methyl substituents on biphenyl dicarboxylate linkers modulate phenyl ring twist angles (up to ~90° for tetra-ortho-methyl substitution), framework interpenetration, and resulting BET surface area (1041–1735 m²/g for tetramethyl systems) [1], the mono-methylated 3,5-dicarboxylic acid variant offers an intermediate steric profile for systematic isoreticular chemistry studies. The single p-tolyl substituent at the 4'-position is expected to impose a moderate dihedral constraint on the biphenyl axis without fully enforcing the 90° twist seen in tetra-ortho-methyl systems, thereby enabling access to interpenetration regimes and pore size distributions that are inaccessible with either the fully unsubstituted or the tetramethyl-substituted linker. This positions the compound as a valuable entry in isoreticular linker libraries for gas separation and storage MOF optimization [1][2].

Hydrophobic Pore Environment Engineering for Selective Guest Adsorption

The quantifiably higher XLogP of the target compound (3.0 vs. 2.6 for the unsubstituted analog) at identical topological polar surface area (74.6 Ų) indicates that MOFs constructed from this linker will present a more hydrophobic pore environment without sacrificing the carboxylic acid coordination geometry required for robust framework formation [1][2]. This differential is supported by class-level evidence that incorporating functional groups (methoxy, ethoxy) on the isophthalate skeleton directly tunes CO2 selective adsorption performance — methoxy-functionalized channels showed CO2 uptake of 43.41 cm³/g vs. 22.39 cm³/g for ethoxy-analogous pores at 298 K and 100 kPa, with IAST CO2/CH4 selectivity of 39.3 [3]. By extension, the methyl group on the target linker is anticipated to confer preferential adsorption characteristics for hydrophobic guest molecules (e.g., volatile organic compounds, hydrocarbons) over hydrophilic analogs, making it a rational procurement choice for environmental remediation and chemical sensing MOF platforms targeting non-polar analytes.

Application
Selection Property
Validation Focus
Crystal engineering of entangled coordination networks
Steric profile enabling polythreading topology
Topology reproducibility and N-donor coligand compatibility
Magnetically tunable porous materials
Coligand-dependent magnetic coupling
Magnetic susceptibility characterization
Isoreticular tuning of MOF porosity
Interpenetration propensity via methyl steric effect
Porosity and gas adsorption endpoints
Hydrophobic pore environment engineering
Elevated XLogP at identical TPSA
Selective adsorption of non-polar guest molecules

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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